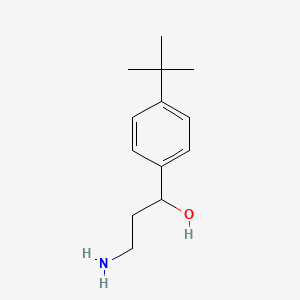

3-Amino-1-(4-tert-butylphenyl)propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a propanol chain with an amino group at the terminal position. It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Mechanistic Insight :

The hydroxyl group oxidizes to a carbonyl via a two-electron process, forming a ketone. The bulky tert-butyl group may sterically hinder oxidation, necessitating stronger acidic conditions .

Acylation and Alkylation of the Amine Group

The primary amine participates in nucleophilic reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-Acetyl derivative | ~85–90% |

| Benzoylation | Benzoyl chloride, NaOH | N-Benzoyl derivative | ~75–80% |

| Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methylated product | ~70% |

Key Considerations :

-

Acylation proceeds efficiently due to the amine’s nucleophilicity, but steric effects from the tert-butyl group may slow kinetics.

-

Reductive alkylation requires mild reducing agents to avoid side reactions .

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group forms esters or ethers:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Esterification | Acetyl chloride, DMAP | Acetyl ester | Anhydrous, 0–5°C |

| Tosylation | Tosyl chloride, Et₃N | Tosylate intermediate | Dry THF, reflux |

| Williamson ether synthesis | Ethyl bromide, K₂CO₃ | Ethyl ether derivative | DMF, 80°C, 12 hr |

Synthetic Utility :

Esterification and tosylation enable further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Reductive Reactions

The hydroxyl and amine groups can participate in reductions:

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Hydroxyl reduction | LiAlH₄ in THF | 3-Amino-1-(4-tert-butylphenyl)propane | Complete reduction to alkane. |

| Selective amine protection | Boc₂O, DMAP | tert-Butoxycarbonyl (Boc)-protected amine | Retains hydroxyl functionality. |

Challenges :

LiAlH₄ may over-reduce the amine unless protective groups (e.g., Boc) are employed .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

-

pKa of -NH₂ : ~9.5–10.2 (amine protonation in aqueous solutions).

-

pKa of -OH : ~15–16 (weaker acidity due to steric and electronic effects).

Solubility Profile :

-

Soluble in polar aprotic solvents (DMF, DMSO) at neutral pH.

-

Precipitates in basic aqueous solutions (pH > 10) due to amine deprotonation .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing tert-butylbenzene and ammonia.

-

Photodegradation : UV light induces C-N bond cleavage, forming phenolic byproducts.

科学研究应用

Industrial Production

In industrial contexts, large-scale production may utilize continuous flow reactors for efficient hydrogenation processes, ensuring high yield and purity .

Organic Synthesis

3-Amino-1-(4-tert-butylphenyl)propan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. It has been utilized in the production of:

- Dipeptides : As a precursor in the synthesis of amino acid ionic liquids (AAILs) for peptide coupling reactions .

- Naphthyridines : Employed in synthesizing heterocyclic compounds .

- Organic Light Emitting Diodes (OLEDs) : Investigated for its potential application in electronic materials .

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest its role in modulating inflammatory pathways .

- Analgesic Properties : Investigated for pain relief mechanisms through enzyme inhibition .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated that the compound inhibits specific enzymes involved in inflammatory pathways, suggesting therapeutic potential. |

| Study B | Synthesis of Dipeptides | Achieved satisfactory yields using AAILs derived from this compound, showcasing its utility in peptide synthesis. |

| Study C | OLED Development | Highlighted the effectiveness of this compound in enhancing the performance of organic electronic devices. |

作用机制

The mechanism of action of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

相似化合物的比较

Similar Compounds

- 3-Amino-1-(4-methylphenyl)propan-1-ol

- 3-Amino-1-(4-ethylphenyl)propan-1-ol

- 3-Amino-1-(4-isopropylphenyl)propan-1-ol

Uniqueness

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective binding and reduced reactivity are desired .

生物活性

3-Amino-1-(4-tert-butylphenyl)propan-1-ol, with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol, is an organic compound characterized by its amino alcohol structure. It features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone, alongside a tert-butylphenyl substituent. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and protein interactions, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites on target proteins, facilitated by the presence of the amino and hydroxyl groups. This interaction can modulate protein activity and influence various biological pathways, including anti-inflammatory and analgesic effects .

Biological Activities

Research has indicated several potential biological activities of this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be crucial for therapeutic applications in conditions where enzyme activity is dysregulated.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : The compound's ability to interact with pain pathways hints at potential analgesic properties .

Study on Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on certain enzymes involved in metabolic processes. The mechanism was linked to the compound's structural features allowing effective binding to enzyme active sites.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in cell cultures, indicating its potential utility in managing inflammatory conditions.

Analgesic Activity

In animal models, this compound exhibited reduced pain responses when administered prior to painful stimuli, supporting its proposed analgesic properties.

Data Summary

| Biological Activity | Description | Study Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of metabolic enzymes | |

| Anti-inflammatory | Reduction in cytokine production | |

| Analgesic | Decreased pain responses in animal models |

属性

IUPAC Name |

3-amino-1-(4-tert-butylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLRSHGKMGRZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。